The primary source of ergocristinine is the sclerotia produced by Claviceps purpurea, which can be found on grains such as rye. These sclerotia contain a mixture of ergot alkaloids, including ergocristinine, and are harvested for extraction and purification processes.
Ergocristinine belongs to the class of compounds known as indole alkaloids, specifically categorized under ergot alkaloids. These compounds are characterized by their complex structures and pharmacological effects, often acting on neurotransmitter receptors in the central nervous system.
The synthesis of ergocristinine primarily involves the epimerization of ergocristine. This process converts the R-epimer to the S-epimer under specific conditions, typically requiring a base catalyst and controlled temperature. The reaction conditions must be optimized to favor the formation of ergocristinine while minimizing side reactions.
The molecular formula for ergocristinine is C₃₃H₄₃N₅O₆. It features a complex structure with multiple rings typical of indole alkaloids.
Ergocristinine undergoes several chemical reactions:
Ergocristinine exerts its effects primarily through interactions with specific receptors in the vascular system:
Studies have shown that ergocristinine accumulates more significantly in certain cancer cell lines compared to its R-epimer, indicating potential therapeutic implications in oncology.
Ergocristinine has several applications in scientific research:
Ergocristinine is the epimeric form of ergocristine, belonging to the ergopeptine subclass of ergot alkaloids. These compounds are secondary metabolites produced primarily by the fungus Claviceps purpurea, which infects cereal crops like rye, barley, and wheat. Ergopeptines are characterized by a tetracyclic ergoline ring system coupled to a tripeptide-derived cyclol structure. Ergocristinine specifically contains a benzyl moiety in its peptide chain, distinguishing it from other ergopeptines such as ergotamine (with a methylbenzyl group) or ergocryptine (with an isobutyl group) [2] [7].
Structurally, ergocristinine is the C8-S-(right-handed) epimer of ergocristine (C8-R-(left-handed)). This epimerization occurs readily under environmental conditions such as heat, light, or pH changes, resulting in a dynamic equilibrium between the two forms in biological matrices. While ergocristine exhibits significant biological activity due to its affinity for neurotransmitter receptors (e.g., α-adrenergic, dopaminergic, and serotonergic receptors), ergocristinine is considered pharmacologically inert. This difference arises from the stereochemical inversion at carbon 8, which disrupts receptor binding [8] [3].
The ergot alkaloid biosynthetic pathway involves several enzymatic steps. After formation of the ergoline core, the enzyme lysergyl peptide synthetase (LPS) complexes catalyze peptide bond formation. Ergocristinine is not directly synthesized by fungi but forms non-enzymatically via epimerization of ergocristine. Genetic studies of Claviceps purpurea reveal that polymorphisms in the lpsA1 gene influence the production of phenylalanine-containing ergopeptines like ergocristine, indirectly affecting ergocristinine levels [6] [7].
Table 1: Key Characteristics of Ergocristinine vs. Ergocristine
Property | Ergocristine | Ergocristinine |
---|---|---|
Stereochemistry at C8 | R-configuration (levorotatory) | S-configuration (dextrorotatory) |
Biological Activity | High (receptor agonist) | Negligible |
Primary Origin | Fungal biosynthesis | Epimerization of ergocristine |
Molecular Formula | C₃₅H₃₉N₅O₅ | C₃₅H₃₉N₅O₅ |
CAS Number | 511-08-0 | 596-88-3 |
Ergocristinine’s historical significance is intertwined with ergotism—poisoning caused by consumption of ergot-contaminated grains. Documented as early as 944 AD in Europe, outbreaks of "St. Anthony’s Fire" caused gangrenous necrosis and convulsions due to vasoactive and neurotoxic ergot alkaloids. Although ergocristinine itself was not identified in historical records, its precursor ergocristine contributed to these epidemics. A major outbreak in 1978 in Ethiopia linked to Claviceps purpurea-contaminated barley caused 47 fatalities, highlighting the persistent threat of ergot alkaloids [7] [9].
The isolation of ergot alkaloids began in earnest in the 20th century. In 1918, Arthur Stoll at Sandoz Pharmaceuticals isolated ergotamine, paving the way for identifying structurally similar ergopeptines, including ergocristine (1930s). Ergocristinine was later recognized as its inactive epimer during studies of alkaloid stability. Regulatory milestones include the 2010 U.S. Drug Enforcement Administration (DEA) ruling that classified ergocristine as a List I chemical due to its potential use in illicit LSD synthesis. This regulation indirectly targeted ergocristinine, as it often co-occurs with ergocristine in natural sources [2] [8].
Analytical advancements, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), enabled precise differentiation between epimers starting in the 1990s. These techniques revealed that traditional extraction methods underestimated total ergot alkaloid content due to overlooking ergocristinine and other epimers [6] [7].
Table 2: Historical Milestones in Ergot Alkaloid Research
Year | Event | Significance |
---|---|---|
944 AD | First documented ergotism epidemic (France) | Linked gangrene to ergot-contaminated rye |
1918 | Isolation of ergotamine by Arthur Stoll | Enabled pharmacological study of ergopeptines |
1930s | Identification of ergocristine | Expanded known ergot alkaloid subtypes |
1978 | Ergotism outbreak (Ethiopia) | 47 deaths; highlighted food safety risks |
2010 | DEA classification of ergocristine as List I | Regulated precursor for LSD synthesis |
2020s | Metabolomic profiling of Claviceps strains | Revealed genetic basis of ergopeptine diversity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7